Enhanced Lipophilicity (LogP) as a Key Differentiator from Unsubstituted 1,5-Naphthyridine
The target compound exhibits significantly higher lipophilicity compared to the unsubstituted 1,5-naphthyridine core, a key determinant of membrane permeability and bioavailability in early drug discovery. The calculated LogP for 8-Chloro-3-(trifluoromethyl)-1,5-naphthyridine is 3.302 . In contrast, the unsubstituted 1,5-naphthyridine (CAS 254-79-5) has a reported LogP of 1.62980 [1]. This increase in lipophilicity is attributed to the presence of both the chlorine and trifluoromethyl substituents .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.302 |
| Comparator Or Baseline | Unsubstituted 1,5-naphthyridine (LogP = 1.62980) |
| Quantified Difference | ΔLogP = +1.6722 (~47-fold increase in predicted partition coefficient) |
| Conditions | Calculated/estimated LogP values |
Why This Matters
This ~1.67 LogP difference predicts a substantial increase in membrane permeability and a shift in compound handling properties, directly impacting assay design for cellular permeability studies and in vivo pharmacokinetic profiling [2].
- [1] BOC Sciences. 1,5-Naphthyridine (CAS 254-79-5). Building Block Datasheet. Accessed 2026. View Source
- [2] Fuertes M, et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2020;25(14):3252. View Source
